

# A Comparative Guide to the Structure-Activity Relationships of 2-Methoxybenzamide Analogs

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

Cat. No.: B7771184

[Get Quote](#)

For researchers and scientists in drug development, the **2-methoxybenzamide** scaffold represents a versatile and promising starting point for the design of novel therapeutics. Its inherent structural features and synthetic tractability have led to the exploration of its analogs against a diverse array of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for distinct classes of **2-methoxybenzamide** analogs, supported by experimental data and detailed protocols to facilitate further research and development.

## Introduction: The Versatility of the 2-Methoxybenzamide Core

The **2-methoxybenzamide** moiety, characterized by an ortho-methoxy group on a benzamide core, serves as a privileged scaffold in medicinal chemistry. The methoxy group can influence conformation through steric and electronic effects, while the amide linkage provides a key hydrogen bonding motif for receptor interactions. This unique combination has been successfully exploited to develop potent and selective modulators of various biological pathways, including those involved in cancer and neurological disorders. This guide will delve

into the SAR of three distinct classes of **2-methoxybenzamide** analogs: Hedgehog signaling pathway inhibitors, MALT1 paracaspase inhibitors, and dopamine receptor antagonists.

## I. Hedgehog Signaling Pathway Inhibitors: Targeting Developmental Pathways in Cancer

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the growth of various cancers.[1] A key component of this pathway is the transmembrane protein Smoothed (Smo), making it an attractive target for therapeutic intervention.[1] A series of **2-methoxybenzamide** derivatives have been identified as potent Smo antagonists, demonstrating nanomolar efficacy in cellular assays.[1][2]

### Structure-Activity Relationship Insights

The SAR studies of these **2-methoxybenzamide** analogs reveal several key features crucial for their inhibitory activity against the Hh pathway. The general structure consists of a **2-methoxybenzamide** core connecting two aryl moieties.

A significant finding is the enhanced potency observed when a pyridine ring is introduced in place of a phenyl ring in one of the aryl positions.[1] For instance, compound 21, which incorporates a pyridine ring, exhibits a remarkable IC<sub>50</sub> of 0.03 μM in a Gli-luciferase reporter assay, a significant improvement over its phenyl-containing counterpart, compound 17 (IC<sub>50</sub> = 0.17 μM).[1] This suggests that the nitrogen atom in the pyridine ring may form a favorable interaction within the Smo binding pocket.

Furthermore, substitutions on the other phenyl ring also play a role in modulating activity. While fluoro analogs such as compounds 19 (IC<sub>50</sub> = 0.31 μM) and 20 (IC<sub>50</sub> = 0.25 μM) are effective, their potency is lower than that of compound 17.[1] This indicates that electronic and steric properties of this region are finely tuned for optimal binding.

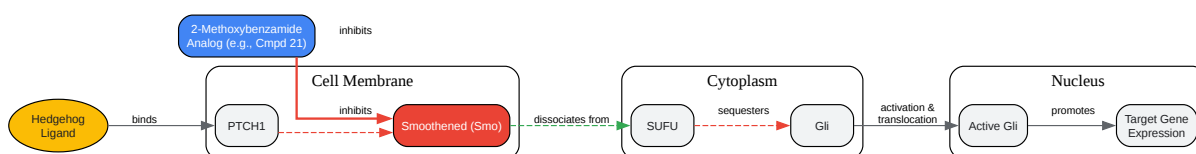
### Comparative Biological Data

The inhibitory activities of representative **2-methoxybenzamide** analogs against the Hedgehog signaling pathway are summarized in the table below. Activity was determined using a Gli-luciferase reporter assay in NIH3T3 cells.

Compound	R	X	IC50 (μM)[1]
10	2-Cl	CH	0.17 ± 0.06
11	2,4-diCl	CH	0.53 ± 0.05
12	3-F	CH	0.79 ± 0.14
17	H	CH	0.17
19	4-F	CH	0.31
20	3-F	CH	0.25
21	H	N	0.03

## Mechanism of Action: Inhibition of Smoothened

These **2-methoxybenzamide** derivatives exert their effect by directly targeting and inhibiting the Smoothened protein.[1] This prevents the downstream activation of the Gli family of transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.[1][3]



[Click to download full resolution via product page](#)

**Caption:** Hedgehog signaling pathway inhibition.

## II. MALT1 Paracaspase Inhibitors: A Focus on Lymphoma Therapeutics

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase crucial for the activation of NF- $\kappa$ B signaling in lymphocytes.[4] Its aberrant activity is implicated in certain types of lymphoma, making it a compelling therapeutic target.[5][6] While the initial lead compound, MI-2, is not a **2-methoxybenzamide** itself, subsequent SAR studies on its analogs have explored modifications, including the introduction of a 2-methoxyethoxy side chain, which bears relevance to our topic.[5]

## Structure-Activity Relationship Insights

Systematic SAR studies on MI-2 analogs have revealed that the 2-methoxyethoxy side chain has minimal impact on the inhibitory activity.[5] This part of the molecule is tolerant to various modifications, and it can be replaced by other functionalized groups, in some cases leading to retained or even enhanced potency.[5] For example, analogs bearing a terminal hydroxyl group on this side chain have demonstrated enhanced activity against MALT1.[5] In contrast, modifications to other parts of the scaffold, such as the core and the phenylglycine-derived moiety, are often detrimental to activity.[5]

## Comparative Biological Data

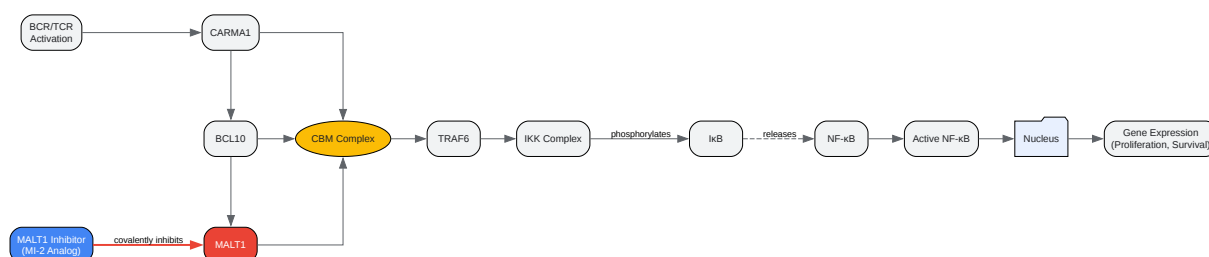
The following table summarizes the inhibitory activity of MI-2 and a representative analog against MALT1 paracaspase. The activity was determined using a fluorogenic assay with the Ac-LRSR-AMC substrate.

Compound	Modification from MI-2	IC50 ( $\mu$ M)[7]
MI-2	-	5.84
MI-2 Analog	Replacement of 2-methoxyethoxy with other functionalized groups	Varies

Note: Specific IC50 values for a broad series of 2-methoxyethoxy analogs were not readily available in the reviewed literature, but the general SAR trend indicates tolerance to modification in this region.

## Mechanism of Action: Covalent Inhibition of MALT1

MI-2 and its active analogs function as irreversible inhibitors of MALT1, forming a covalent bond with the catalytic cysteine residue in the active site of the paracaspase.[8] This blocks the proteolytic activity of MALT1, which is essential for the cleavage of substrates like BCL10 and RelB, thereby inhibiting the downstream NF- $\kappa$ B signaling cascade.[9]



[Click to download full resolution via product page](#)

**Caption:** MALT1 signaling pathway and its inhibition.

### III. Dopamine Receptor Antagonists: Modulating Neurological Functions

Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are well-established targets for antipsychotic drugs.[10] A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which are analogs of **2-methoxybenzamide**, have been synthesized and evaluated for their binding affinities to these receptors.[10]

#### Structure-Activity Relationship Insights

The SAR of these benzamide derivatives reveals that the D2, D3, and D4 receptors exhibit different tolerances to the bulk of substituents at the 4-amino position of the benzamide nucleus.[10] Specifically, the bulk tolerance follows the order D4 > D3 > D2.[10]

Cycloalkylcarbonyl groups, such as cyclopropylcarbonyl, are well-tolerated and contribute to high affinity and selectivity for D3 and D4 receptors over D2 receptors.[10]

The substituent on the pyrrolidine nitrogen also plays a critical role in determining both affinity and selectivity. A benzyl group at this position, as seen in the potent compound 5c (YM-43611), is favorable for high affinity at D3 and D4 receptors.[10]

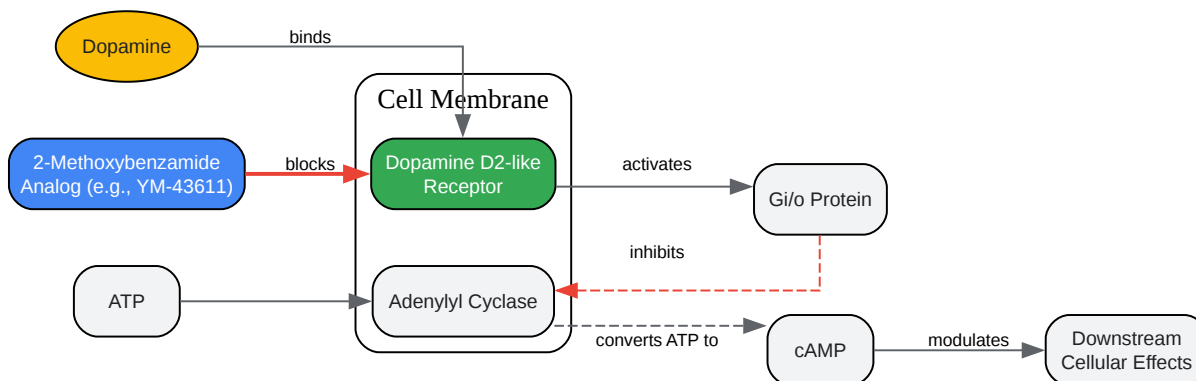
## Comparative Biological Data

The binding affinities (K<sub>i</sub>) of key (S)-N-(3-pyrrolidinyl)benzamide derivatives for human dopamine D2, D3, and D4 receptors are presented below.

Compound	R1	R2	D2 K <sub>i</sub> (nM) [10]	D3 K <sub>i</sub> (nM) [10]	D4 K <sub>i</sub> (nM) [10]
1	H	Benzyl	140	110	12
2a	Acetyl	Benzyl	1000	1400	170
5c (YM-43611)	Cyclopropylcarbonyl	Benzyl	230	21	2.1
5d	Cyclobutylcarbonyl	Benzyl	470	20	2.5
5e	Cyclopentylcarbonyl	Benzyl	720	36	6.2

## Mechanism of Action: Competitive Antagonism at Dopamine Receptors

These **2-methoxybenzamide** analogs act as competitive antagonists at dopamine D2-like receptors. They bind to the receptor's active site, preventing the binding of the endogenous ligand, dopamine. By blocking dopamine signaling, these compounds can modulate various neurological processes. D2-like receptors are coupled to G<sub>i/o</sub> proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11]



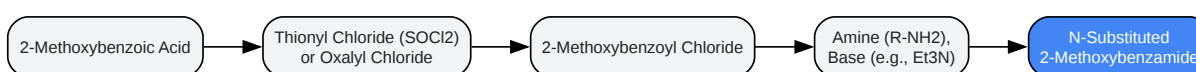
[Click to download full resolution via product page](#)

**Caption:** Dopamine D2-like receptor signaling and antagonism.

## IV. Experimental Protocols

### Synthesis of 2-Methoxybenzamide Analogs (General Scheme)

A common method for the synthesis of N-substituted **2-methoxybenzamides** involves the coupling of a 2-methoxybenzoyl chloride with a desired amine.



[Click to download full resolution via product page](#)

**Caption:** General synthesis workflow for N-substituted **2-methoxybenzamides**.

Step-by-Step Methodology:

- **Acid Chloride Formation:** 2-Methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene, to form 2-methoxybenzoyl chloride. The reaction is often performed at reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.

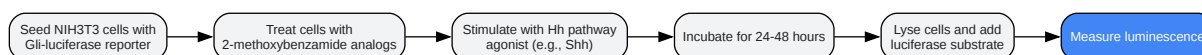
- **Amide Coupling:** The resulting 2-methoxybenzoyl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO<sub>3</sub>, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final **2-methoxybenzamide** analog.

## Biological Assays

### 1. Hedgehog Signaling Inhibition: Gli-Luciferase Reporter Assay[1][12][13][14]

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of Gli-responsive elements.

Workflow:



[Click to download full resolution via product page](#)

**Caption:** Workflow for the Gli-luciferase reporter assay.

Detailed Protocol:

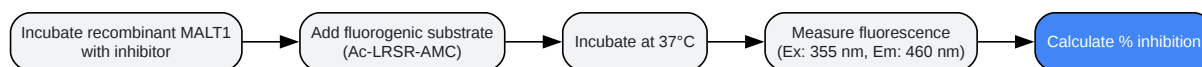
- **Cell Culture:** NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the **2-methoxybenzamide** analogs.
- **Pathway Activation:** The Hedgehog pathway is activated by adding a Smoothed agonist or Sonic hedgehog (Shh) conditioned medium.

- Incubation: The plates are incubated for 24-48 hours to allow for reporter gene expression.
- Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added. The resulting luminescence, which is proportional to the level of Gli-mediated transcription, is measured using a luminometer.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## 2. MALT1 Protease Activity Assay[15][16][17]

This is a biochemical assay that measures the enzymatic activity of MALT1 using a fluorogenic substrate.

Workflow:



[Click to download full resolution via product page](#)

**Caption:** Workflow for the MALT1 protease activity assay.

Detailed Protocol:

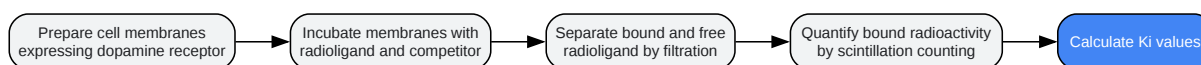
- Enzyme and Inhibitor Incubation: Recombinant MALT1 enzyme is pre-incubated with various concentrations of the test compounds in an appropriate assay buffer.
- Substrate Addition: The reaction is initiated by adding the fluorogenic substrate, Ac-LRSR-AMC.
- Incubation: The reaction mixture is incubated at 37°C for a specified period.
- Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. Cleavage of the AMC group by active MALT1 results in an increase in fluorescence.

- **Data Analysis:** The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor. IC<sub>50</sub> values are then determined from the dose-response curves.

### 3. Dopamine Receptor Binding Assay<sup>[10][18][19][20]</sup>

This assay determines the affinity of a compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Workflow:



[Click to download full resolution via product page](#)

**Caption:** Workflow for the dopamine receptor binding assay.

Detailed Protocol:

- **Membrane Preparation:** Cell membranes expressing the dopamine receptor of interest (e.g., D<sub>2</sub>, D<sub>3</sub>, or D<sub>4</sub>) are prepared from cultured cells or tissue homogenates.
- **Competitive Binding:** The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [<sup>3</sup>H]-spiperone) and varying concentrations of the unlabeled test compound (the **2-methoxybenzamide** analog).
- **Incubation and Filtration:** The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
- **Radioactivity Measurement:** The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data are used to generate a competition curve, from which the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K<sub>i</sub> (inhibition constant), which represents the affinity of the

test compound for the receptor, is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

## V. Conclusion and Future Perspectives

The **2-methoxybenzamide** scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity and target selectivity. For Hedgehog signaling inhibitors, the introduction of a pyridine moiety is a key strategy for enhancing potency. In the case of MALT1 inhibitors, the 2-methoxyethoxy side chain is highly amenable to modification. For dopamine receptor antagonists, the nature of the substituents on the 4-amino group and the pyrrolidine ring are critical determinants of affinity and selectivity.

The detailed experimental protocols provided herein offer a validated framework for researchers to further explore the potential of **2-methoxybenzamide** analogs. Future work in this area could focus on leveraging these SAR insights to design novel compounds with improved pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of new and effective therapies for a range of diseases.

## References

- Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of **2-methoxybenzamide** derivatives and evaluation of their hedgehog signaling pathway inhibition. *RSC Advances*, 11(37), 22820–22825. [[Link](#)]
- Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of **2-methoxybenzamide** derivatives and evaluation of their hedgehog signaling pathway inhibition. *RSC Advances*, 11(37), 22820–22825. [[Link](#)]
- Fontan, L., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. *Bioorganic & Medicinal Chemistry*, 26(13), 3859-3867. [[Link](#)]
- Nagel, D., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. *Cancer Cell*, 22(6), 824-837. [[Link](#)]

- Sun, C., et al. (2021). Synthesis of **2-methoxybenzamide** derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820-22825. [[Link](#)]
- McInnes, C., et al. (2012). Measurement of Endogenous MALT1 Activity. Bio-protocol, 2(21), e289. [[Link](#)]
- Mishra, A., et al. (2018). Dopamine Receptors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [[Link](#)]
- Schlauderer, F., et al. (2013). Measurement of Endogenous MALT1 Activity. Bio-protocol, 3(19), e899. [[Link](#)]
- Nishiyama, H., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidiny)-5-chloro-4-[(cyclopropylcarbonyl) amino]-**2-methoxybenzamide** (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(19), 3589-3596. [[Link](#)]
- PubChem. (n.d.). N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. Retrieved from [[Link](#)]
- BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). MALT1 domain architecture and sequence details. [[Diagram](#)]. Retrieved from [[Link](#)]
- Leysen, J. E., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 51(3), 225-235. [[Link](#)]
- Schetz, J. A., et al. (2000). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods, 20(3), 325-337.
- Beachy, P. A., et al. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. [[Link](#)]
- UniProt. (n.d.). Malt1 - Mucosa-associated lymphoid tissue lymphoma translocation protein 1 homolog - Mus musculus (Mouse). Retrieved from [[Link](#)]

- Poreba, M., et al. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. *Scientific Reports*, 8(1), 16075. [[Link](#)]
- BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [[Link](#)]
- Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. *Cancer Cell*, 22(6), 812-824. [[Link](#)]
- Koshimori, Y., et al. (2020). Biochemistry, Dopamine Receptors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [[Link](#)]
- Patent US4085217A. (1978). Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidiny)benzamide.
- Chen, J. Q., & Taipale, J. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Retrieved from [[Link](#)]
- Poreba, M., et al. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. *Scientific Reports*, 8, 16075. [[Link](#)]
- Patent US4085217A. (1978). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidiny N-Phenylpropanamide.
- ResearchGate. (n.d.). Schematic representation of mechanism of dopamine D2-like receptor-mediated signal transduction events. [Diagram]. Retrieved from [[Link](#)]
- Thome, M. (2014). The paracaspase MALT1: biological function and potential for therapeutic inhibition. *Journal of Molecular Medicine*, 92(1), 23-33. [[Link](#)]
- AMSBIO. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [[Link](#)]
- Luedtke, R. R., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. *International Journal of Molecular Sciences*, 23(14), 7696. [[Link](#)]

- Wikipedia. (n.d.). MALT1. Retrieved from [\[Link\]](#)
- Srivastava, S. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. *Bioorganic & Medicinal Chemistry*, 28(22), 115721. [\[Link\]](#)
- Fontan, L., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. *Haematologica*, 108(9), 2419-2432. [\[Link\]](#)
- Amaro, R. E., et al. (2019). Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues. *ACS Medicinal Chemistry Letters*, 10(12), 1676-1681. [\[Link\]](#)
- Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [\[Link\]](#)
- Grienke, U., et al. (2016). Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling. *Molecules*, 21(11), 1447. [\[Link\]](#)
- Durdagi, S., et al. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. *Journal of Molecular Graphics and Modelling*, 66, 147-156. [\[Link\]](#)
- Mach, R. H., et al. (2006). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. *Journal of Medicinal Chemistry*, 49(2), 655-666. [\[Link\]](#)
- ResearchGate. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [<sup>3</sup>H]Spiperone binding to D2 and D3 dopamine receptors. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor. [\[Link\]](#)
- Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. *Journal of Clinical Investigation*, 128(10), 4397-4412. [\[Link\]](#)

- ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [pubs.rsc.org](https://pubs.rsc.org) [[pubs.rsc.org](https://pubs.rsc.org)]
- 4. MALT1 Antibody | Cell Signaling Technology [[cellsignal.com](https://cellsignal.com)]
- 5. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [uniprot.org](https://uniprot.org) [[uniprot.org](https://uniprot.org)]
- 10. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidiny)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. [bio-protocol.org](https://bio-protocol.org) [[bio-protocol.org](https://bio-protocol.org)]
- 13. [bpsbioscience.com](https://bpsbioscience.com) [[bpsbioscience.com](https://bpsbioscience.com)]
- 14. [web.stanford.edu](https://web.stanford.edu) [[web.stanford.edu](https://web.stanford.edu)]
- 15. [bio-protocol.org](https://bio-protocol.org) [[bio-protocol.org](https://bio-protocol.org)]

- [16. researchgate.net \[researchgate.net\]](#)
- [17. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: \[3H\]spiperone binding to D2 and D3 dopamine receptors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. epub.uni-regensburg.de \[epub.uni-regensburg.de\]](#)
- [20. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity Relationships of 2-Methoxybenzamide Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7771184/docs#a-comparative-guide-to-the-structure-activity-relationships-of-2-methoxybenzamide-analogs>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check